molecular formula C4H6N4O2 B1310432 (5-methyl-1H-tetrazol-1-yl)acetic acid CAS No. 21743-55-5

(5-methyl-1H-tetrazol-1-yl)acetic acid

Cat. No.: B1310432
CAS No.: 21743-55-5
M. Wt: 142.12 g/mol
InChI Key: QMGRTPHVXPNNBK-UHFFFAOYSA-N
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Description

“(5-methyl-1H-tetrazol-1-yl)acetic acid” is a compound that appears as a solid or liquid . It is used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . It may also be used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes .


Synthesis Analysis

The synthesis of “this compound” can be achieved by the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . A derivative of this compound, 2-methyl-5-(tetrazol-1-yl)tetrazole, can be obtained by this method starting from 5-amino-2-methyl-tetrazole .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H6N4O2 . The structure of this compound is planar, which favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 142.116 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 459.3±24.0 °C at 760 mmHg, and a flash point of 231.6±22.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

Synthetic Pathways and Intermediates

Tetrazoles, including (5-methyl-1H-tetrazol-1-yl)acetic acid, are crucial in the synthesis of biologically active molecules. For instance, the synthesis of [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid as an intermediate in metabolic profiling studies highlights the importance of tetrazoles in pharmaceutical research. This compound was prepared through a multi-step process involving radiochemical steps, demonstrating the utility of tetrazoles in the development of drug candidates (Maxwell & Tran, 2017).

Structural Studies

The crystal structure of (tetrazol-5-yl)acetic acid has been characterized using X-ray diffraction and FTIR spectroscopy. This analysis revealed the solid-state structure, highlighting the presence of intermolecular hydrogen bonds forming a two-dimensional network, which is crucial for understanding the compound's physical and chemical properties (Pagacz-Kostrzewa et al., 2013).

Chemical Properties and Reactivity

The reactivity and decomposition of (tetrazol-5-yl)acetic acid have been studied, revealing insights into its stability and potential chemical transformations. For example, the thermal decomposition and photochemistry of (tetrazol-5-yl)acetic acid were explored, uncovering the compound's behavior under various conditions, which is valuable for its application in chemical syntheses and material science (Pagacz-Kostrzewa et al., 2014).

Potential Applications

Energetic Materials

The study of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives, including those with the this compound motif, has evaluated their potential as energetic materials. This research included the synthesis of selected salts and complexes, characterization through various spectroscopic methods, and evaluation of their energetic performance. The results indicate the promise of these compounds in applications requiring high-energy materials (Fischer et al., 2013).

Coordination Chemistry

Palladium(II) complexes featuring tetrazolylacetic acids and their esters have been synthesized, showcasing the versatility of tetrazole-based ligands in forming coordination compounds. These complexes were characterized extensively, including by X-ray diffraction, indicating their potential in catalysis and material science applications (Protas et al., 2017).

Antimicrobial Studies

The reaction of hydrazide of (tetrazol-5-yl)acetic acid with isothiocyanates led to the formation of compounds with potential antimicrobial properties. This research underscores the role of tetrazole derivatives in developing new antimicrobial agents, highlighting their importance in medicinal chemistry (Wujec et al., 2007).

Safety and Hazards

“(5-methyl-1H-tetrazol-1-yl)acetic acid” may be liable to extremely rapid burning or a minor blast effect . It is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 compound .

Mechanism of Action

Target of Action

Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They often serve as metabolism-resistant isosteric replacements for carboxylic acids .

Mode of Action

The mode of action of (5-methyl-1H-tetrazol-1-yl)acetic acid involves its interaction with its targets, leading to various biochemical changes. Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that contribute to their bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can also react vigorously when exposed to shock, fire, and heat on friction . Therefore, the environment in which this compound is used or stored can significantly impact its stability and efficacy.

Properties

IUPAC Name

2-(5-methyltetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGRTPHVXPNNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408105
Record name (5-methyl-1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-55-5
Record name (5-methyl-1H-tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1H-tetrazole-1-acetic acid
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